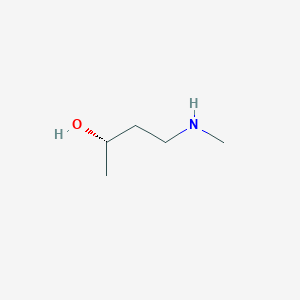![molecular formula C22H20N2O3 B2495920 cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime CAS No. 861208-17-5](/img/structure/B2495920.png)
cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of cyclopropyl and quinoline derivatives has been demonstrated through various methods, highlighting the versatility of these compounds. For instance, Szakonyi et al. (2002) detailed a remarkable cyclopropanation process to produce doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, showcasing the synthetic flexibility of incorporating cyclopropyl groups into complex molecular frameworks (Szakonyi, Fülöp, Tourwé, & De Kimpe, 2002). Moreover, Austin et al. (2007) provided insights into the synthesis of quinoline derivatives through photocyclisation of substituted benzylidenecyclopentanone O-alkyl and O-acetyloximes, further expanding the synthetic toolbox for constructing quinoline cores (Austin, Egan, Tully, & Pratt, 2007).
Molecular Structure Analysis
The molecular structure of cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime and related compounds has been a subject of interest due to their complex configurations and potential for diverse chemical interactions. Cuervo et al. (2009) discussed the conformational and configurational disorder in related compounds, highlighting the structural complexity and versatility of these molecules (Cuervo, Abonía, Cobo, & Glidewell, 2009).
科学的研究の応用
Synthesis and Chemical Properties
Innovative Synthesis Techniques
A study describes the synthesis of cyclopropa[b]quinoline derivatives, which can be considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems. This synthesis showcases a novel cyclopropanation process, highlighting the chemical's utility in creating complex heterocyclic systems (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Regioselective Synthesis
Another research effort focused on the regioselective synthesis of quinolin-8-ols and tetrahydroquinolin-8-ols, which are crucial for developing pharmacologically active compounds. The study emphasizes the chemical's versatility in facilitating selective cyclization reactions (Uchiyama, Ono, Hayashi, & Narasaka, 1998).
Fused Quinoline Derivatives
Research into the facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation using related compounds highlights the potential for creating bioactive molecules with complex structures. This method offers a milder alternative to traditional synthesis methods, allowing for easier product isolation (Li, Chang, Gao, & Gao, 2008).
Biological Activity and Applications
Antibacterial Activity
A series of cyclopropyl-fluoroquinolone derivatives, structurally similar to the compound , was evaluated for antibacterial activity. These studies shed light on the structure-activity relationships crucial for developing effective antimicrobial agents. The research indicates that certain substitutions can enhance activity against a broad range of bacteria while reducing potential side effects (Sánchez et al., 1995).
Photostability and Biological Activity
The photostability and biological activity of fluoroquinolones substituted at the 8 position, as investigated in certain studies, demonstrate the impact of structural modifications on the stability and efficacy of quinolone-based compounds under UV irradiation. This research highlights the importance of molecular design in developing photostable and effective antibacterial agents (Matsumoto et al., 1992).
特性
IUPAC Name |
(E)-1-cyclopropyl-1-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-7-yl)-N-phenylmethoxymethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-14-17-9-20-21(26-13-25-20)10-19(17)23-11-18(14)22(16-7-8-16)24-27-12-15-5-3-2-4-6-15/h2-6,9-11,16H,7-8,12-13H2,1H3/b24-22+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCFUOFPIKDKQO-ZNTNEXAZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC3=C(C=C12)OCO3)C(=NOCC4=CC=CC=C4)C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NC2=CC3=C(C=C12)OCO3)/C(=N/OCC4=CC=CC=C4)/C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

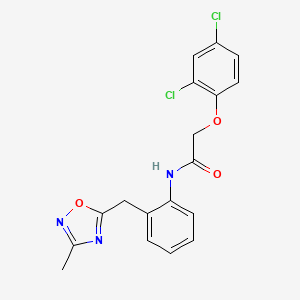
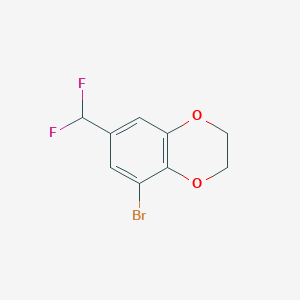

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-1,3,5-trihydroimidazolidino[1, 2-h]purine-2,4-dione](/img/structure/B2495844.png)
![6-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine](/img/structure/B2495845.png)
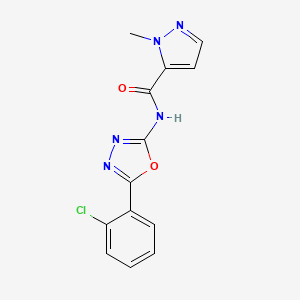
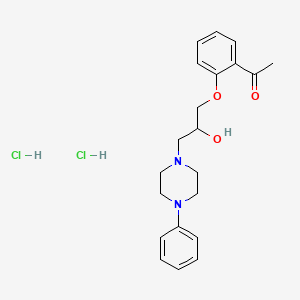
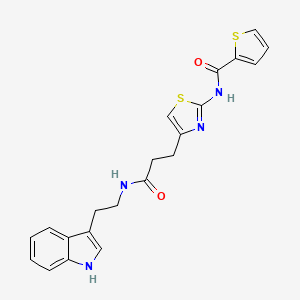
![3-(4-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2495851.png)
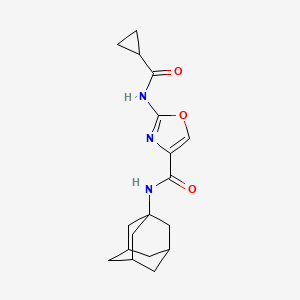
![N-(1H-benzo[d]imidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide](/img/structure/B2495854.png)
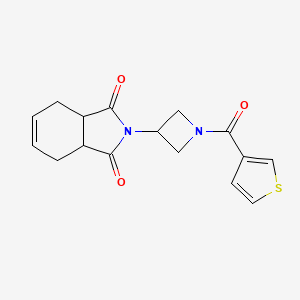
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2,2-diphenylacetamide](/img/structure/B2495858.png)
